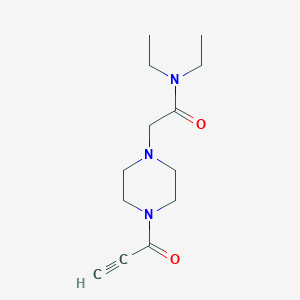
N,N-Diethyl-2-(4-propioloylpiperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NN-DIETHYL-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperazine ring substituted with a prop-2-ynoyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NN-DIETHYL-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine ring. The prop-2-ynoyl group is introduced through a reaction with propargyl bromide under basic conditions. The final step involves the acylation of the piperazine derivative with diethylamine and acetic anhydride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of NN-DIETHYL-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
NN-DIETHYL-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
NN-DIETHYL-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NN-DIETHYL-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- NN-DIETHYL-2-[4-(2,4-DIMETHYLPHENYLAMINO)-7-METHOXY-QUINAZOLIN-6-YL]OXYACETAMIDE
- 4-METHYL-N-(PROP-2-YNOYL)BENZENESULFONAMIDE
Uniqueness
NN-DIETHYL-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE is unique due to its specific structural features, such as the prop-2-ynoyl group and the piperazine ring
Properties
Molecular Formula |
C13H21N3O2 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N,N-diethyl-2-(4-prop-2-ynoylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C13H21N3O2/c1-4-12(17)16-9-7-14(8-10-16)11-13(18)15(5-2)6-3/h1H,5-11H2,2-3H3 |
InChI Key |
OGGRSYFMVQLGSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1CCN(CC1)C(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















